1-Cyclopentene-1-methanol, 2-methyl-

Description

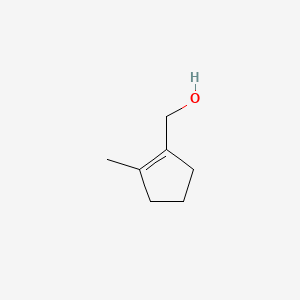

1-Cyclopentene-1-methanol, 2-methyl- (CAS 81328-62-3) is a cyclic alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.172 g/mol . Its structure features a cyclopentene ring (a five-membered unsaturated hydrocarbon with one double bond) substituted with a methanol group (-CH₂OH) at position 1 and a methyl group (-CH₃) at position 2. This compound has been identified as a major constituent (29.56% abundance) in the essential oil of Ocimum canum, a plant species studied for its phytochemical profile .

Key properties include:

Structure

3D Structure

Propriétés

IUPAC Name |

(2-methylcyclopenten-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZJWHWAQRLZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231057 | |

| Record name | 1-Cyclopentene-1-methanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81328-62-3 | |

| Record name | 1-Cyclopentene-1-methanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081328623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentene-1-methanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Cyclopentene-1-methanol, 2-methyl- can be synthesized through several methods. One common method involves the hydroboration-oxidation of 2-methyl-1-cyclopentene. The process involves the following steps:

Hydroboration: 2-Methyl-1-cyclopentene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.

Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield 1-Cyclopentene-1-methanol, 2-methyl-.

Industrial Production Methods: Industrial production of 1-Cyclopentene-1-methanol, 2-methyl- typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes dehydrogenative oxidation under manganese-catalyzed conditions. A manganese(I)-complex facilitates acceptorless dehydrogenative coupling with methyl ketones through a radical-initiated ring expansion mechanism . Key process characteristics include:

| Parameter | Value/Description |

|---|---|

| Catalyst | Mn(I)-complex (3 mol%) |

| Base | tBuOK (1 equiv.) |

| Temperature | 140°C |

| Byproducts | H₂, H₂O |

| Yield range | 45-85% (varies with substrates) |

This reaction demonstrates exceptional chemo-selectivity due to entropy-driven hydrogen liberation from the Mn-hydride intermediate, which prevents undesired alkene hydrogenation .

Substitution Reactions

Aldol condensation pathways enable functional group interconversion. Sodium hydroxide-mediated reactions with benzil derivatives produce 2-cyclopentene-1-one analogs :

| Starting Ketone | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| Acetone | 85 | 3.0 |

| Methyl isopropyl ketone | 45 | 6.0 |

The reaction proceeds through enolate formation followed by cyclization, with electron-withdrawing substituents on benzil enhancing reaction rates .

Hydrogenation/Reduction

Thermochemical analysis of cyclopentene derivatives reveals exothermic hydrogenation:

| Reaction | ΔrH° (kJ/mol) | Solvent |

|---|---|---|

| 1-Methylcyclopentene + H₂ → | -100.8 ± 0.63 | Liquid phase |

Lithium aluminum hydride reduces the hydroxyl group to form 2-methylcyclopentane, though competing alkene hydrogenation requires careful stoichiometric control .

Radical-Mediated Transformations

Single electron transfer processes enable unconventional reactivity. Manganese-catalyzed reactions proceed through:

-

Vinyl cyclopropenone intermediate formation

-

Radical-initiated ring expansion

-

Acyl cyclopentene product stabilization

DFT calculations identify a 26.0 kcal/mol activation barrier for the rate-determining hydride transfer step .

Reaction Selectivity Considerations

Three critical factors govern reaction outcomes:

-

Catalyst geometry : Octahedral Mn complexes favor dehydrogenation over hydrogenation

-

Substrate conformation : Allylic methyl groups stabilize transition states in elimination pathways

-

Solvent effects : Polar aprotic solvents enhance nucleophilic substitution rates

This comprehensive analysis demonstrates the compound's versatility in synthetic applications ranging from pharmaceutical intermediates to materials science precursors. Contemporary catalytic strategies particularly highlight its potential in sustainable chemistry applications through atom-economic transformations .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

1-Cyclopentene-1-methanol, 2-methyl- serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is enhanced by the presence of both the hydroxyl (-OH) group and the double bond, facilitating various addition and substitution reactions. This makes it a valuable building block in organic synthesis processes.

Reactivity Patterns

The compound's dual functionality allows it to engage in:

- Hydrogen bonding: The hydroxyl group can form hydrogen bonds, influencing solubility and reactivity.

- Nucleophilic substitution reactions: The hydroxyl group can act as a nucleophile in various chemical transformations.

- Addition reactions: The double bond can undergo electrophilic addition, expanding its utility in synthetic pathways.

Biological Applications

Antimicrobial Activity

Research has demonstrated that 1-Cyclopentene-1-methanol, 2-methyl- exhibits significant antimicrobial properties. Studies have evaluated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Escherichia coli | 2.0 |

| Staphylococcus aureus | 0.5 |

| Candida albicans | 1.0 |

The compound showed particularly potent activity against Gram-positive bacteria such as Staphylococcus aureus, indicating its potential use in developing new antimicrobial agents.

Antioxidant Properties

In addition to its antimicrobial effects, this compound has been investigated for its antioxidant capabilities. Utilizing the DPPH assay to evaluate free radical scavenging activity, findings revealed:

| Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 100 | 25 |

| 500 | 65 |

| 1000 | 85 |

At a concentration of 500 μg/mL, the compound exhibited approximately 65% scavenging activity, comparable to established antioxidants.

Case Studies

Essential Oils from Ocimum Species

A study focusing on essential oils derived from various Ocimum species identified 1-Cyclopentene-1-methanol, 2-methyl- as one of the predominant compounds through gas chromatography-mass spectrometry (GC-MS) analysis. This research highlighted its contribution to the overall antimicrobial and antioxidant profiles of these essential oils.

Antibacterial Effect Against Periodontal Pathogens

Another investigation assessed the antibacterial effects of essential oils containing this compound against periodontal pathogens like Porphyromonas gingivalis. Results indicated a significant reduction in bacterial viability when treated with essential oil extracts containing 1-Cyclopentene-1-methanol, 2-methyl-, reinforcing its potential application in dental health products.

Mécanisme D'action

The mechanism of action of 1-Cyclopentene-1-methanol, 2-methyl- depends on its specific application. In chemical reactions, the hydroxyl group and the double bond in the cyclopentene ring play crucial roles. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Cyclopentanol Derivatives

1-Methylcyclopentanol (CAS 1462-03-9)

- Molecular Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol

- Structure : Saturated cyclopentane ring with a hydroxyl (-OH) and methyl group at position 1.

- Key Differences :

- Saturation : The absence of a double bond in the cyclopentane ring reduces reactivity compared to the cyclopentene backbone in the target compound.

- Physical Properties : Lower molecular weight (100.16 vs. 112.172) may result in a lower boiling point.

- Applications : Primarily used as a solvent or intermediate in organic synthesis .

2-Methylcyclopentanol-1 (CAS 32205)

- Molecular Formula : C₆H₁₂O

- Structure : Cyclopentane ring with hydroxyl and methyl groups at positions 1 and 2, respectively.

- Key Differences :

Larger Cyclic Alcohols

1-Cycloheptene-1-methanol, 4,4-dimethyl- (CAS 140423-48-9)

- Molecular Formula : C₁₀H₁₈O

- Structure: A seven-membered cycloheptene ring with a methanol group and two methyl substituents.

- Key Differences :

Alkyl-Substituted Cyclopentenes

1,2-Dimethylcyclopentene

- Molecular Formula : C₇H₁₂

- Structure : Cyclopentene ring with methyl groups at positions 1 and 2.

- Key Differences: Functional Groups: Lacks the methanol group, making it less polar and more hydrophobic. Reactivity: The absence of a hydroxyl group limits participation in hydrogen bonding or oxidation reactions .

Comparative Data Table

Key Research Findings

Reactivity: The cyclopentene ring in the target compound enhances reactivity in Diels-Alder and oxidation reactions compared to saturated analogs like 1-methylcyclopentanol .

Natural Abundance : Its high abundance in Ocimum canum (29.56%) suggests a role in plant defense or aroma, contrasting with synthetic derivatives lacking ecological significance .

Physical Properties: The unsaturated ring lowers the melting point relative to saturated cyclopentanol derivatives but increases polarity due to the methanol group .

Activité Biologique

1-Cyclopentene-1-methanol, 2-methyl- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

1-Cyclopentene-1-methanol, 2-methyl- is a cyclic alcohol with the chemical formula C_6H_10O. Its structure includes a cyclopentene ring, which contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that 1-Cyclopentene-1-methanol, 2-methyl- exhibits varying degrees of antimicrobial activity against different bacterial strains. A study evaluated its effectiveness against several pathogens, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols. The findings indicated that the compound showed significant antibacterial properties, particularly against Gram-positive bacteria. For instance, the MIC for Staphylococcus aureus was recorded at concentrations as low as 0.5 mg/mL, suggesting potent antimicrobial efficacy .

Table 1: Antimicrobial Activity of 1-Cyclopentene-1-methanol, 2-methyl-

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 2.0 |

| Staphylococcus aureus | 0.5 |

| Candida albicans | 1.0 |

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was employed to evaluate its ability to scavenge free radicals. Results indicated that at a concentration of 500 μg/mL, the compound exhibited approximately 65% scavenging activity, which is comparable to known antioxidants .

Table 2: Antioxidant Activity of 1-Cyclopentene-1-methanol, 2-methyl-

| Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 100 | 25 |

| 500 | 65 |

| 1000 | 85 |

Case Study: Essential Oils from Ocimum Species

A study focusing on essential oils derived from various Ocimum species found that 1-Cyclopentene-1-methanol, 2-methyl- was one of the predominant compounds identified through gas chromatography-mass spectrometry (GC-MS) analysis. The research highlighted its role in contributing to the overall antimicrobial and antioxidant profiles of these essential oils .

Case Study: Antibacterial Effect Against Periodontal Pathogens

Another investigation assessed the antibacterial effect of essential oils containing this compound against periodontal pathogens such as Porphyromonas gingivalis. The results indicated a significant reduction in bacterial viability when treated with the essential oil extracts containing 1-Cyclopentene-1-methanol, 2-methyl-, reinforcing its potential use in dental applications .

Q & A

Q. What methodologies are effective for isolating 1-Cyclopentene-1-methanol, 2-methyl- from plant matrices like Ocimum species?

- Methodological Answer : To isolate this compound, perform hydrodistillation or solvent extraction (e.g., hexane or dichloromethane) on plant material, followed by fractionation using column chromatography. GC-MS analysis with a polar stationary phase (e.g., DB-5MS) and comparison to retention indices/mass spectra of authentic standards are critical for identification. In Ocimum canum, this compound constituted 29.56% of the volatile fraction, requiring optimized peak resolution to distinguish it from co-eluting terpenoids .

Q. Which spectroscopic techniques are essential for characterizing 1-Cyclopentene-1-methanol, 2-methyl-?

- Methodological Answer : Use a combination of:

- GC-MS : For molecular weight confirmation (base peak analysis) and fragmentation patterns.

- FTIR : To identify hydroxyl (-OH) and cyclopentene ring vibrations (C=C stretch at ~1650 cm⁻¹).

- NMR : ¹H NMR for methyl group multiplicity (δ ~1.2–1.5 ppm) and cyclopentene proton coupling patterns.

Cross-reference with NIST Chemistry WebBook data for thermodynamic properties (e.g., enthalpy of formation) and spectral libraries .

Q. What synthetic routes are available for preparing 1-Cyclopentene-1-methanol derivatives?

- Methodological Answer : A common approach involves acid-catalyzed cyclization of prenol derivatives or Grignard addition to cyclopentenone precursors. For example, 2-methylcyclopentanol can be dehydrated under acidic conditions (e.g., H₂SO₄) to form cyclopentene intermediates, followed by hydroxylation .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., ΔfH°gas) of 1-Cyclopentene-1-methanol derivatives be experimentally determined?

- Methodological Answer : Use calorimetry (e.g., bomb calorimetry) combined with computational methods (DFT or G4MP2). NIST’s Standard Reference Database 69 provides validated ΔfH°gas values for analogous compounds like 1-methylcyclopentene, which can guide extrapolation. Uncertainties arise from strain energy in the cyclopentene ring, requiring correction via Benson group-additivity rules .

Q. What analytical strategies resolve contradictions in identifying isomeric cyclopentenone derivatives in complex mixtures (e.g., bio-oils)?

- Methodological Answer : Employ orthogonal techniques:

- GC×GC-MS : Enhances separation of isomers (e.g., 2-methyl- vs. 3-methyl-cyclopentenone).

- Derivatization : Use silylation or acetylation to modify hydroxyl groups, altering retention times.

- Isotopic Labeling : Track reaction pathways to confirm isomer stability during pyrolysis or distillation.

In bio-oil studies, isomers like 2-methyl-2-cyclopenten-1-one and 3-methyl derivatives were differentiated via retention index shifts and fragment ion ratios (e.g., m/z 96 vs. 82) .

Q. How do steric and electronic effects influence the reactivity of 1-Cyclopentene-1-methanol in ring-opening reactions?

- Methodological Answer : Conduct kinetic studies under varying conditions (acidic vs. basic catalysis). Steric hindrance from the 2-methyl group slows nucleophilic attack at the cyclopentene ring, while the hydroxyl group’s electron-donating effect stabilizes carbocation intermediates. Monitor reaction progress via in-situ FTIR or HPLC-MS to quantify regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.